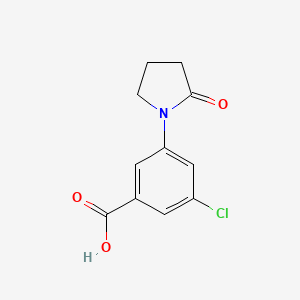

3-クロロ-5-(2-オキソピロリジン-1-イル)安息香酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

作用機序

Target of Action

The pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring in its structure is known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . These properties could influence its interaction with its targets and any resulting changes.

Biochemical Pathways

Compounds with a pyrrolidine ring are known to influence various biological activities, which could potentially affect multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

実験室実験の利点と制限

3-Chloro-5-(2-oxo-pyrrolidin-1-yl)-benzoic acid has several advantages for lab experiments, including its ease of synthesis, low cost, and versatility in various reactions. However, its limitations include its low solubility in water and some organic solvents, which may affect its applicability in certain reactions.

将来の方向性

There are several future directions for the study of 3-Chloro-5-(2-oxo-pyrrolidin-1-yl)-benzoic acid. One area of interest is the development of 3-Chloro-5-(2-oxo-pyrrolidin-1-yl)-benzoic acid-based materials with unique properties, such as improved mechanical strength and thermal stability. Another area of interest is the further exploration of 3-Chloro-5-(2-oxo-pyrrolidin-1-yl)-benzoic acid's anticancer activity, including its potential in combination with other therapeutic agents. Additionally, further studies are needed to fully understand 3-Chloro-5-(2-oxo-pyrrolidin-1-yl)-benzoic acid's mechanism of action and its potential applications in catalysis.

合成法

3-Chloro-5-(2-oxo-pyrrolidin-1-yl)-benzoic acid can be synthesized through a multi-step process that involves the reaction of 3,5-dichlorobenzoic acid with pyrrolidin-2-one. The reaction is typically carried out in the presence of a catalyst and a suitable solvent. The resulting product is then purified through various techniques, such as recrystallization and column chromatography.

科学的研究の応用

- 用途: 研究者は、この化合物が特定のキナーゼに対する阻害活性を示すかどうかを調査しました。 特に、CK1γおよびCK1εに対してナノモルレベルの活性を示し、キナーゼ阻害剤としての可能性を示唆しています .

- 用途: 3-クロロ-5-(2-オキソピロリジン-1-イル)安息香酸は、MOFを構築するための配位子として使用されてきました。 これらのフレームワークは興味深い特性を示し、特定の目的に合わせて調整できます .

- 用途: 研究者は、キラル部分の修飾がキナーゼ阻害にどのように影響するかを理解するために、研究を進めてきました。 さらなる研究により、その活性を最適化することができます .

- 用途: この化合物のユニークな構造は、創薬のための興味深い候補となります。 研究者は、この化合物をリード化合物または新しい薬物の設計のためのスキャフォールドとして活用する可能性を探索することができます .

- 用途: 3-クロロ-5-(2-オキソピロリジン-1-イル)安息香酸は、より複雑な分子の合成のための出発物質として使用できます。 その反応性と官能基は、有機化学において貴重なものです .

- 用途: 研究者は、この化合物が細胞株、酵素反応、またはその他の生物学的システムに与える影響を調査できます。 タンパク質や核酸との相互作用は、貴重な洞察を提供する可能性があります .

キナーゼ阻害研究

金属有機構造体 (MOFs)

キラル部分の調査

創薬

有機合成

生物学的研究

特性

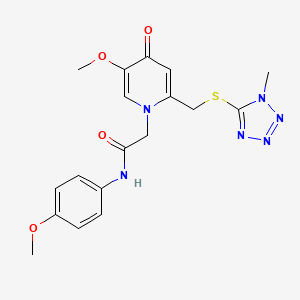

IUPAC Name |

3-chloro-5-(2-oxopyrrolidin-1-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3/c12-8-4-7(11(15)16)5-9(6-8)13-3-1-2-10(13)14/h4-6H,1-3H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGDAFUROXKHPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC(=CC(=C2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

879542-89-9 |

Source

|

| Record name | 3-chloro-5-(2-oxopyrrolidin-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-Methylindol-3-yl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2447491.png)

![[2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2447493.png)

![2-chloro-N-[2-(2-methoxyphenoxy)ethyl]quinoline-4-carboxamide](/img/structure/B2447501.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2447503.png)

![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2447504.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2447507.png)

![(4-((3-Fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2447509.png)

![3-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2447513.png)

![2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2447514.png)